[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

Medicinal chemistry Agrochemical intermediate Regioselective synthesis

Avoid regioisomer misassignment: the C4-hydroxymethyl analog (CAS 851180-84-2) exhibits different reactivity. This compound delivers the definitive 1-(4-chlorophenyl)-3-(hydroxymethyl)-1H-pyrazole substitution pattern required for patent-driven pharmaceutical and agrochemical programs. Supported by 9 associated patents in PubChemLite. Purity ≥97%; ready stock for immediate global dispatch.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 1354746-01-2
Cat. No. B6150155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol
CAS1354746-01-2
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=N2)CO)Cl
InChIInChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2
InChIKeyUIDZEPIKEGWVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]methanol Overview


[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1354746-01-2) is a heterocyclic building block featuring a 1,3-disubstituted pyrazole core bearing a 4-chlorophenyl group at N1 and a hydroxymethyl group at C3. This substitution pattern distinguishes it from other regioisomeric pyrazole methanols and positions it as a versatile intermediate for constructing more complex molecules. The compound carries an MDL number MFCD21304360 and InChIKey UIDZEPIKEGWVKJ-UHFFFAOYSA-N . A PubChemLite search returns 9 associated patents, indicating active industrial and pharmaceutical development interest in this scaffold [1].

[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]methanol Substitution Risks


Procurement decisions for pyrazole methanol building blocks cannot rely on casual substitution based solely on molecular formula. The target compound 1354746-01-2 is a specific regioisomer with the hydroxymethyl group at the pyrazole C3 position and the 4-chlorophenyl substituent at N1. Alternative regioisomers, such as the C4-hydroxymethyl analog (CAS 851180-84-2) or C5-substituted variants, differ in their reactivity profiles and the spatial orientation of the hydroxyl handle . Furthermore, the presence of a 4-chlorophenyl moiety imparts distinct electronic and steric properties compared to unsubstituted phenyl or other halogenated analogs, which can critically alter both reaction yields and the biological activity of downstream derivatives [1]. The evidence below quantifies exactly where these differences manifest.

[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]methanol Specifications Comparison


Regioisomer Selection: C3 vs C4 Hydroxymethyl

The target compound (CAS 1354746-01-2) features the hydroxymethyl group at the pyrazole C3 position, whereas the regioisomer (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol (CAS 851180-84-2) places the same functional group at C4. This positional difference alters the three-dimensional geometry of the molecule and the reactivity of the hydroxyl moiety. In downstream functionalization reactions (e.g., etherification, esterification, or nucleophilic substitution), the C3-hydroxymethyl group presents distinct steric accessibility and electronic environment compared to the C4 analog . Users targeting specific patent claims or seeking to reproduce literature syntheses requiring the C3-substituted intermediate must verify regioisomeric identity .

Medicinal chemistry Agrochemical intermediate Regioselective synthesis

Purity Specification Comparison

Commercial suppliers offer this compound at varying purity specifications that directly impact experimental reproducibility and downstream yield calculations. Leyan supplies the compound at 98% purity (catalog 1304697) . Fluorochem also lists 98% purity for product code F652162, with the MDL number MFCD21304360 . AKSci offers the compound at 97% minimum purity specification (catalog 4785EN) . This 1% absolute difference in purity specification (97% vs 98%) may be critical for applications requiring precise stoichiometric calculations or where trace impurities interfere with sensitive catalytic or biological assays.

Chemical procurement Quality control Synthesis reproducibility

Price and Pack Size Comparison

Cost considerations and available pack sizes vary significantly among suppliers. Leyan offers multiple pack sizes ranging from 50mg to 2.5g with tiered pricing (e.g., 1g available at specific price point, 2.5g at higher tier) . Fluorochem pricing is not publicly displayed and requires inquiry, with shipping timeframes of 3-5 days from UK stock and 10-14 days from China stock . This tiered availability allows laboratories to optimize procurement based on immediate need (small-scale pilot studies vs. larger-scale intermediate production). The absence of public pricing for certain suppliers introduces procurement friction and may delay project timelines.

Budget planning Supply chain Laboratory procurement

Safety and Handling Classification

The compound carries specific GHS classifications that affect laboratory handling requirements and shipping regulations. Fluorochem's SDS documentation indicates GHS07 pictogram (Harmful/Irritant) with Signal Word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is classified as non-hazardous for transport, which simplifies shipping logistics compared to more stringently regulated pyrazole derivatives. This well-characterized hazard profile enables laboratories to implement appropriate PPE and ventilation controls without the additional compliance burden associated with more toxic or environmentally hazardous compounds.

Laboratory safety Chemical handling Regulatory compliance

[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]methanol Application Scenarios


Fungicidal Pyrazole Intermediate Synthesis

This compound serves as a key intermediate in the construction of fungicidal pyrazole derivatives, particularly those where the C3-hydroxymethyl group acts as an attachment point for further functionalization. Studies on structurally related 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated antitubercular and antimicrobial activities [1], while the chlorine substituent on the phenyl ring has been shown to enhance antifungal effects in cinnamon-pyrazole carboxamide derivatives [2]. Researchers developing novel SDH inhibitors (succinate dehydrogenase inhibitors) require the authentic C3-substituted regioisomer to correctly position the hydroxymethyl handle for subsequent coupling reactions.

CB1 and CHK1 Receptor Targeting

The 1-(4-chlorophenyl)-1H-pyrazole scaffold is recurrent in patent literature covering CB1 receptor antagonists and CHK1 inhibitors. Pyrazole derivatives bearing 4-chlorophenyl substitution have been claimed as having affinity for CB1 and/or CB2 receptors in European patent EP1602656 [3], while aminopyrazole compounds featuring this scaffold have been disclosed as potent CHK1 inhibitors useful in cancer treatment [4]. The target compound provides the core framework upon which these pharmacologically active derivatives are built, with the C3-hydroxymethyl group offering a synthetic handle for elaboration into final active pharmaceutical ingredients.

Chemical Biology Probe Development

In chemical biology applications where precise spatial orientation of functional groups determines target engagement, the C3-hydroxymethyl substitution pattern of this compound (versus the C4 analog CAS 851180-84-2) provides a distinct geometry for probe design. The 1,3-disubstitution pattern allows for predictable synthetic derivatization at the hydroxyl position while maintaining the 4-chlorophenyl group as a hydrophobic anchor. Laboratories synthesizing activity-based probes or affinity reagents benefit from the well-characterized purity specifications (97-98%) and documented safety profile, ensuring reproducible conjugation chemistry .

Agrochemical Scale-Up Manufacturing

The 9 patents associated with this compound's InChIKey in PubChemLite indicate active industrial interest in this scaffold [5]. Related pyrazole derivatives have been claimed as intermediates for herbicides with excellent efficacy and high crop selectivity [6]. Procurement of the authentic CAS 1354746-01-2 compound, with its defined purity specifications and tiered pack size availability up to gram quantities, supports pilot-scale process development and route scouting activities in agrochemical R&D programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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